

# Application Notes and Protocols: Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols

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## Compound of Interest

Compound Name: *N-Benzylbenzenesulfonamide*

Cat. No.: *B181559*

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This document provides detailed application notes and experimental protocols for the copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols. This environmentally benign method offers high atom efficiency, utilizing readily available copper catalysts and producing water as the primary byproduct. The described protocol is robust, tolerates a variety of functional groups, and provides good to excellent yields of the desired N-alkylated sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

## Introduction

The development of efficient and sustainable methods for carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis. N-alkylated sulfonamides are a particularly important class of compounds due to their prevalence in a wide range of bioactive molecules. Traditional methods for their synthesis often rely on the use of alkyl halides, which can be toxic and generate stoichiometric amounts of salt waste.

The copper-catalyzed N-alkylation of sulfonamides with alcohols, operating via a "hydrogen borrowing" or "transhydrogenation" mechanism, presents a greener alternative. In this process, the alcohol is transiently oxidized to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the

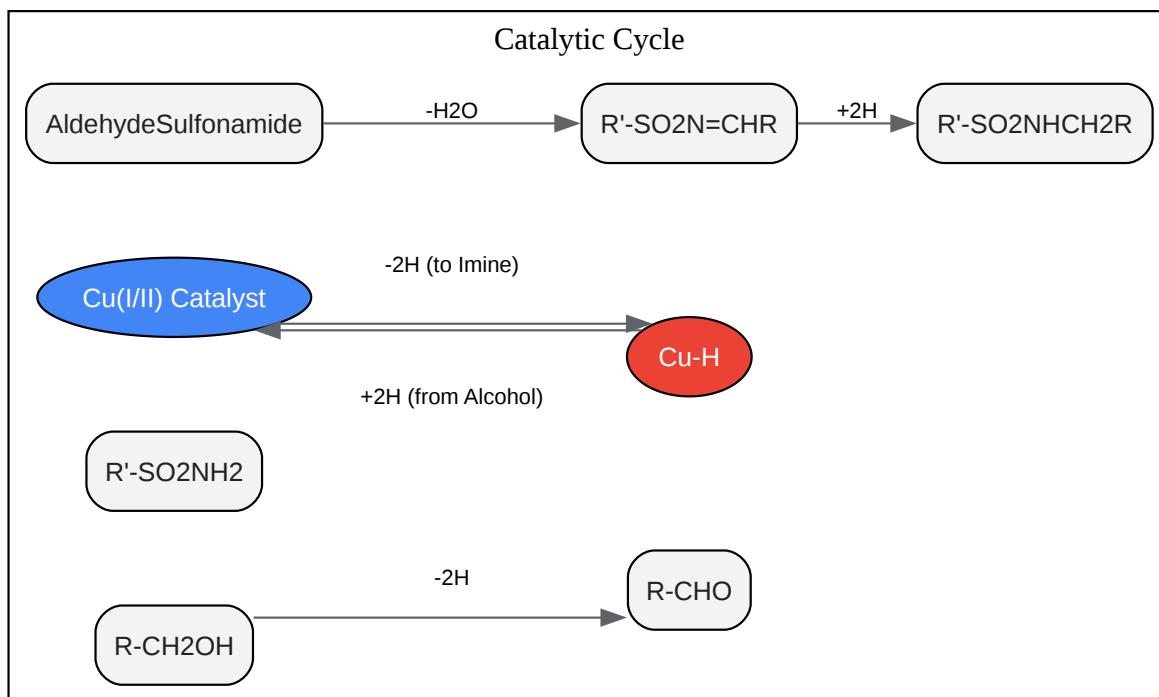
hydrogen equivalents abstracted from the alcohol in the initial step. This methodology avoids the pre-activation of the alcohol and the use of harsh reagents.

## Reaction Mechanism

The copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols is proposed to proceed through a hydrogen-borrowing mechanism. The key steps are:

- Oxidation of the Alcohol: The copper catalyst facilitates the dehydrogenation of the benzylic alcohol to the corresponding benzaldehyde.
- Condensation: The in situ generated benzaldehyde undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate.
- Reduction of the Imine: The copper hydride species, formed during the initial oxidation step, reduces the N-sulfonylimine to the final N-alkylated sulfonamide product, regenerating the active copper catalyst.

Kinetic studies have suggested that the dehydrogenation of the alcohol is the rate-determining step in this catalytic cycle. The entire process is micro-reversible.

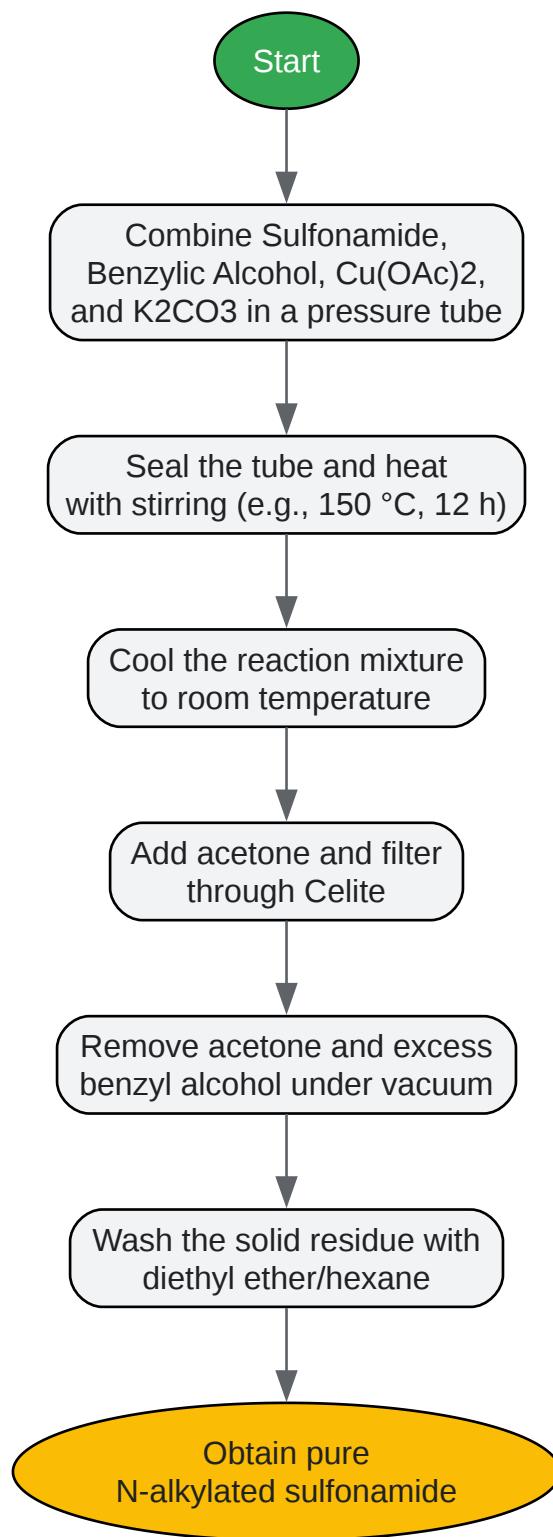


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**Figure 1.** Proposed hydrogen-borrowing mechanism.

## Experimental Workflow

The general workflow for the copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols is straightforward and can be performed using standard laboratory equipment.

[Click to download full resolution via product page](#)**Figure 2.** General experimental workflow.

## Quantitative Data Summary

The copper-catalyzed N-alkylation of sulfonamides with various benzylic alcohols proceeds with good to excellent yields. The reaction conditions are generally well-tolerated by a range of functional groups on both the sulfonamide and the alcohol.

Entry	Sulfonamide	Alcohol	Product	Yield (%) <a href="#">[1]</a>
1	p-Toluenesulfonamide	Benzyl alcohol	N-Benzyl-4-methylbenzenesulfonamide	96
2	p-Toluenesulfonamide	4-Methylbenzyl alcohol	N-(4-Methylbenzyl)-4-methylbenzenesulfonamide	95
3	p-Toluenesulfonamide	4-Methoxybenzyl alcohol	N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide	93
4	p-Toluenesulfonamide	4-Chlorobenzyl alcohol	N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide	94
5	p-Toluenesulfonamide	4-Bromobenzyl alcohol	N-(4-Bromobenzyl)-4-methylbenzenesulfonamide	92
6	p-Toluenesulfonamide	2-Thiophenemethanol	4-Methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide	85
7	Benzenesulfonamide	Benzyl alcohol	N-Benzylbenzenesulfonamide	88
8	4-Chlorobenzenesulfonamide	Benzyl alcohol	N-Benzyl-4-chlorobenzenesulfonamide	90

# Experimental Protocols

General Procedure for the Copper-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol

This protocol is a representative example of the copper-catalyzed N-alkylation reaction.

Materials:

- p-Toluenesulfonamide
- Benzyl alcohol
- Copper(II) acetate ( $\text{Cu}(\text{OAc})_2$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Acetone
- Diethyl ether
- Hexane
- Celite
- Pressure tube (e.g., 38 mL capacity)
- Stir bar
- Oil bath

Procedure:

- To a pressure tube equipped with a stir bar, add p-toluenesulfonamide (0.428 g, 2.5 mmol), benzyl alcohol (1.08 g, 10.0 mmol), copper(II) acetate (4.6 mg, 1 mol% Cu), and potassium carbonate (69.0 mg, 0.5 mmol).[1]
- Seal the pressure tube tightly.

- Place the tube in a preheated oil bath at 150 °C and stir the reaction mixture at 250 rpm for 12 hours.[1]
- After the reaction is complete, remove the pressure tube from the oil bath and allow it to cool to room temperature.
- Once cooled, open the tube and add approximately 20 mL of acetone to the reaction mixture.
- Filter the mixture through a pad of Celite to remove the precipitated salts.
- Concentrate the filtrate under reduced pressure to remove the acetone and excess benzyl alcohol.
- The resulting solid is then washed with a mixture of diethyl ether and hexane to remove any residual benzyl alcohol and other soluble impurities.
- Dry the purified solid product under reduced pressure to yield the N-alkylated sulfonamide.[1]

#### Notes:

- The reaction is typically performed under an air atmosphere, as the presence of air can facilitate the in situ formation of a stabilizing ligand for the copper catalyst.[1]
- For some substrates, the concentration of the base ( $K_2CO_3$ ) may need to be optimized to achieve the best yield.[1]
- Secondary benzylic alcohols can also be used as substrates, and in some cases, the reaction may proceed without the need for a base.[1]
- While this protocol specifies  $Cu(OAc)_2$ , other copper sources such as  $CuCl$ ,  $CuBr$ , and  $Cu_2O$  have also been shown to be effective.[2]

#### Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- The use of a pressure tube requires caution. Ensure the tube is properly sealed and shielded during the reaction.
- Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

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## References

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